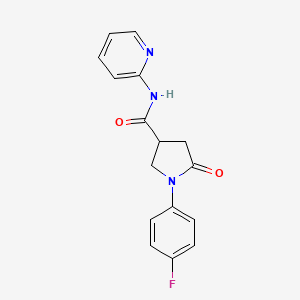![molecular formula C21H19ClN2O3S B4088583 2-{[(4-chlorophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4088583.png)
2-{[(4-chlorophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide
描述
2-{[(4-chlorophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide, commonly known as CSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a small molecule that belongs to the class of sulfonamides, which are known for their diverse biological activities. In
作用机制
The mechanism of action of CSB involves the inhibition of protein-protein interactions. Specifically, CSB binds to a specific site on one of the proteins, preventing it from interacting with the other protein. This results in the disruption of the biological process that the interaction was involved in. The exact mechanism by which CSB binds to the protein is not fully understood, but it is believed to involve the formation of hydrogen bonds and other non-covalent interactions.
Biochemical and Physiological Effects:
CSB has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit protein-protein interactions, CSB has been shown to have anti-inflammatory properties. It has also been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models. Additionally, CSB has been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of CSB is its selectivity for specific protein-protein interactions. This makes it a valuable tool for the study of various biological processes. Additionally, CSB is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one of the limitations of CSB is its relatively low potency compared to other compounds that are used to inhibit protein-protein interactions. Additionally, CSB has not been extensively studied in vivo, which limits its potential applications in the development of therapeutics.
未来方向
There are several future directions for the study of CSB. One area of interest is the development of more potent analogs of CSB that can be used to inhibit protein-protein interactions with greater efficacy. Additionally, the study of CSB in vivo is an important area of future research, as it will provide valuable insights into its potential applications in the development of therapeutics. Finally, the study of CSB in combination with other compounds is an area of interest, as it may lead to the development of novel therapeutic approaches for a variety of diseases.
科学研究应用
CSB has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a tool compound for the study of protein-protein interactions. CSB has been shown to selectively inhibit the interaction between two proteins, which makes it a valuable tool for the study of various biological processes. Additionally, CSB has been studied for its potential applications in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-15(16-7-3-2-4-8-16)23-21(25)19-9-5-6-10-20(19)24-28(26,27)18-13-11-17(22)12-14-18/h2-15,24H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKFEYKKKGFBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B4088502.png)
![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4088503.png)
![3,4,5-triethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4088506.png)
![1-[4-(benzyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4088511.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide](/img/structure/B4088519.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4088533.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide](/img/structure/B4088548.png)
![5-(2,4-dichlorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088554.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4088557.png)

![N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4088564.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4088571.png)
![N-[1-(4-ethylphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B4088578.png)
![ethyl 1-{N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4088589.png)